Oxyphyllacinol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxyphyllacinol can be extracted from the fruits of Alpinia oxyphylla using various extraction methods. One common method involves using ethanol-water as a solvent and applying ultra-fast high performance liquid chromatography (UFLC) coupled with tandem mass spectrometry (MS/MS) for separation and quantification . The optimized conditions for extraction include a solvent-to-sample ratio of 20:1 at 60°C for 30 minutes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Alpinia oxyphylla fruits. The process includes harvesting the fruits, drying them, and then using solvent extraction methods to isolate the compound. The extracted compound is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Oxyphyllacinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products
The major products formed from these reactions include yakuchinone A and B, which are also diarylheptanoids with similar pharmacological activities .
Scientific Research Applications
Mechanism of Action
Oxyphyllacinol exerts its effects through various molecular targets and pathways:
Neuroprotection: It regulates neurotransmitter function and brain plasticity in neuronal networks, which is beneficial in neurodegenerative diseases like Alzheimer’s.
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and modulates inflammatory pathways.
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Comparison with Similar Compounds
Oxyphyllacinol is unique among diarylheptanoids due to its specific pharmacological activities. Similar compounds include:
Yakuchinone A: Shares similar anti-inflammatory and antioxidant properties but differs in its chemical structure due to the presence of a ketone group.
Yakuchinone B: Also has anti-inflammatory and antioxidant activities but is structurally different due to the presence of a double bond.
Nootkatone: A sesquiterpene found in Alpinia oxyphylla with distinct pharmacological activities, including anti-inflammatory and neuroprotective effects.
Properties
IUPAC Name |
4-(3-hydroxy-7-phenylheptyl)-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-23-20-15-17(12-14-19(20)22)11-13-18(21)10-6-5-9-16-7-3-2-4-8-16/h2-4,7-8,12,14-15,18,21-22H,5-6,9-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUCMVAZNHOIPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(CCCCC2=CC=CC=C2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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